molecular formula C11H13N3O3S B2378199 N-(4,5-dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2059644-80-1

N-(4,5-dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2378199
CAS No.: 2059644-80-1
M. Wt: 267.3
InChI Key: XKFWOPGSUIJEFL-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

Thiazole derivatives have been synthesized by researchers for various purposes . For example, a series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized by Prashanth et al .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Physical and Chemical Properties Analysis

Thiazole derivatives can have diverse physical and chemical properties depending on their structure . Specific properties of “N-(4,5-dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” are not available in the literature I have access to.

Scientific Research Applications

Synthesis and Derivative Formation

  • Palladium-Catalyzed Synthesis : This compound is synthesized through a palladium-catalyzed oxidative cyclization-alkoxycarbonylation process. This method is used to produce various heterocyclic derivatives including tetrahydropyridinediones (Bacchi et al., 2005).

  • Microwave-Assisted Synthesis : Utilizing both conventional and microwave techniques, this compound is synthesized as part of creating isothiazolopyridines, pyridothiazines, and pyridothiazepines, which hold significant biological activities (Youssef et al., 2012).

  • Synthesis for Potential Anti-Inflammatory Agents : This compound was synthesized as part of research into novel molecules for potential anti-inflammatory applications (Moloney, 2001).

Chemical Transformation and Analysis

  • Beckmann Rearrangement Products : This compound is involved in Beckmann rearrangement of spiro-fused cycloalkanone oximes, leading to the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides (Savel'ev et al., 2016).

  • Derivative Synthesis and X-ray Diffraction : Synthesis of 9 derivatives from this compound, including O- and N-phenacyl substituted products, was performed, followed by a structural analysis using X-ray diffraction (Feklicheva et al., 2019).

Biological Activity Exploration

  • Antidiabetic Screening : Novel derivatives of this compound were synthesized and screened for in vitro antidiabetic activity, showing potential therapeutic applications (Lalpara et al., 2021).

  • Antimicrobial and Antifungal Agents : Derivatives of 6-oxo-pyridine-3-carboxamide, a structurally related compound, were synthesized and evaluated for antibacterial and antifungal activities, indicating potential as antimicrobial agents (El-Sehrawi et al., 2015).

Safety and Hazards

The safety and hazards associated with thiazole derivatives can vary widely depending on their structure . Specific safety and hazard information for “N-(4,5-dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is not available in the literature I have access to.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-14-6-7(8(17-2)5-9(14)15)10(16)13-11-12-3-4-18-11/h5-6H,3-4H2,1-2H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFWOPGSUIJEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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